261172-28-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

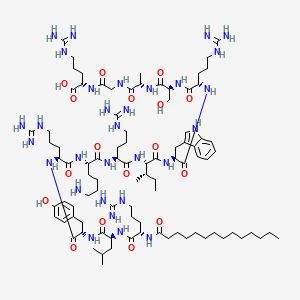

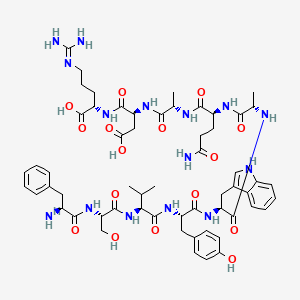

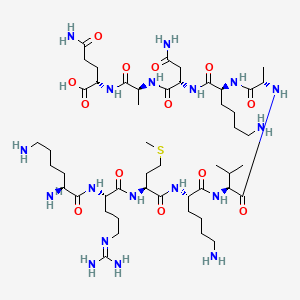

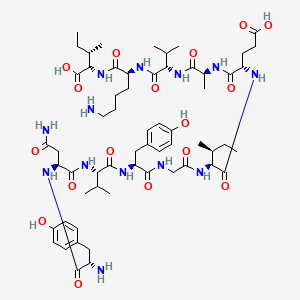

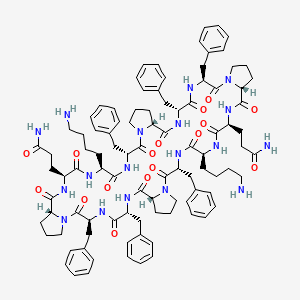

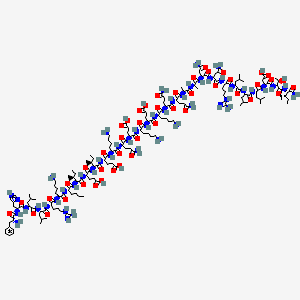

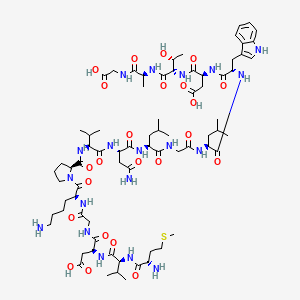

Uty HY Peptide (246-254) is a compound with the molecular formula C53H77N15O13S2 and a molecular weight of 1196.41 . It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein as an H-Y epitope, H-YDb . It is a male-specific transplantation antigen H-Y .

Molecular Structure Analysis

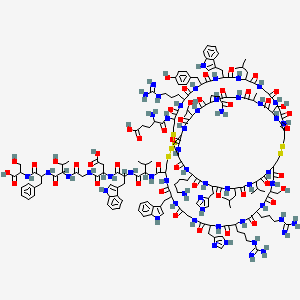

The molecular structure of Uty HY Peptide (246-254) is complex due to its large size and the presence of multiple amino acids. The IUPAC name for this compound is (2S,3S)-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-4-amino-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-2- [ [ (2S)-2-amino-3- (1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3- (1H-imidazol-5-yl)propanoyl]amino]-3- (1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of Uty HY Peptide (246-254) include a predicted boiling point of 1711.3±65.0 °C, a predicted density of 1.354±0.06 g/cm3, and a predicted pKa of 3.40±0.10 .科学的研究の応用

Programming Productivity in Scientific Software

Scientific research applications often involve complex software development. Appelbe et al. (2007) discuss how scientific software frameworks improve programming productivity. They emphasize the transition from traditional programming languages to modern frameworks that facilitate the rapid assembly of applications from existing libraries, particularly in grid-enabling scientific applications (Appelbe, Moresi, Quenette, & Simter, 2007).

The Value of Science in Society

Press (2013) highlights the intrinsic value of scientific research in probing the universe's mysteries and its role in creating technologies that benefit humanity. This perspective underscores the importance of science in societal advancement (Press, 2013).

Licensing and Copyright in Scientific Research

Stodden (2009) discusses the legal challenges in the reproducibility of scientific research, especially concerning copyright and licensing. The paper proposes the Reproducible Research Standard to encourage reproducible scientific investigations through proper attribution and collaboration (Stodden, 2009).

Software Licensing for Scientist-Programmers

Morin, Urban, and Śliż (2012) provide a guide on software licensing for scientists, highlighting the complexities of legal aspects in software development for scientific research. This guide helps scientists navigate software licensing, crucial for disseminating scientific software (Morin, Urban, & Śliż, 2012).

Data Management in Scientific Research

Tenopir et al. (2011) examine data sharing practices among scientists, revealing barriers and enablers in data management. This study highlights the importance of data accessibility and preservation in the scientific process (Tenopir et al., 2011).

Scientific Research in the Digital Age

Roure and Goble (2009) discuss the digital transformation of scientific research. They emphasize the significance of software design in empowering scientists, enabling them to automate and share their scientific methods efficiently (Roure & Goble, 2009).

Crowdsourcing in Scientific Research

Uhlmann et al. (2019) explore the concept of crowdsourcing in scientific research, discussing its potential to accelerate scientific discoveries and enhance collaborative science. This approach can bring inclusiveness, transparency, and rigor to scientific investigations (Uhlmann et al., 2019).

Open-Source Hardware in Research

Fisher and Gould (2012) highlight the role of open-source hardware as a low-cost alternative for scientific instrumentation. This approach can significantly aid data collection and analysis in research, making technology more accessible to scientists (Fisher & Gould, 2012).

特性

CAS番号 |

261172-28-5 |

|---|---|

分子式 |

C₅₃H₇₇N₁₅O₁₃S₂ |

分子量 |

1196.40 |

配列 |

One Letter Code: WMHHNMDLI |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)